N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide

Medicinal Chemistry Chemical Biology Drug Discovery

Procure this defined building block for SAR studies: the 4,4-difluorocyclohexyl moiety enhances metabolic stability, while the 4-methoxy-3-methylphenyl group provides a functionalizable aromatic handle. Unlike catalog analogs, substitution without in-house profiling is scientifically unsupported—no public bioactivity data exists for this compound. It is structurally suited as a negative control in difluorocyclohexyl amide SAR series, assuming primary assay confirmation. To differentiate from nearest analogs, commission comparative ADME/potency panels. Request a quote for custom synthesis.

Molecular Formula C16H21F2NO2
Molecular Weight 297.346
CAS No. 2319806-18-1
Cat. No. B2680740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide
CAS2319806-18-1
Molecular FormulaC16H21F2NO2
Molecular Weight297.346
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(=O)NC2CCC(CC2)(F)F)OC
InChIInChI=1S/C16H21F2NO2/c1-11-9-12(3-4-14(11)21-2)10-15(20)19-13-5-7-16(17,18)8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20)
InChIKeyLHFZSPULANNJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide (CAS 2319806-18-1) Baseline Structural Profile and Research Status


N-(4,4-Difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide (CAS 2319806-18-1) is a synthetic, fluorinated cyclohexyl acetamide derivative with the molecular formula C16H21F2NO2 and a molecular weight of 297.34 g/mol . This compound incorporates a 4,4-difluorocyclohexyl moiety, commonly employed in medicinal chemistry to enhance metabolic stability, linked via an acetamide bridge to a 4-methoxy-3-methylphenyl group, which modulates lipophilicity and potential binding affinity [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases reveals a critical lack of publicly disclosed biological activity data, pharmacological characterization, or comparative performance metrics for this specific compound. Its appearance is primarily limited to chemical vendor catalogs, where it is listed as a research chemical or synthetic building block without defined biological targets or quantified in vitro/in vivo efficacy.

N-(4,4-Difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide (CAS 2319806-18-1): Risks of Analog Substitution in the Absence of Characterization


Generic substitution within the 4,4-difluorocyclohexyl acetamide class is fraught with risk due to the absence of a defined structure-activity relationship (SAR) for this compound and a general lack of public pharmacological characterization for its nearest analogs [1]. Even minor structural modifications—such as replacing the 4-methoxy-3-methylphenyl group with a 2-methylphenyl or cyclopentylsulfanyl moiety, as seen in closely related catalog compounds [2]—can profoundly alter target engagement, metabolic stability, and off-target liability. Without disclosed head-to-head potency, selectivity, or ADME data, there is no scientific basis to assume interchangeability. The 4,4-difluorocyclohexyl motif is present in advanced molecules like the approved drug Maraviroc, but its performance is highly context-dependent, and extrapolation from one scaffold to another is empirically unsupported. Therefore, any substitution without confirmatory data introduces significant uncertainty in research reproducibility and procurement integrity.

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide (2319806-18-1)


Critical Gap Analysis: Lack of Comparator-Ready Quantitative Bioactivity Data from Authoritative Sources

Following a systematic search of primary research papers, patent repositories, and authoritative databases (e.g., ChEMBL, PubChem, BindingDB), no direct head-to-head comparison, cross-study comparable data, or robust class-level quantitative evidence was found for this compound from non-prohibited, verifiable sources. The only numeric bioactivity data point encountered—a Sigma Receptor Affinity Ki of 42 nM —was found exclusively on a vendor website explicitly excluded by the source prohibition rules and cited without reference to a primary assay or publication. It cannot be verified, lacks a named comparator, and thus does not meet the minimum evidence standards for scientific selection. Similarly, calculated molecular properties such as a partition coefficient or hydrogen bond counts provide no differential relevance without a biological or pharmacological context . The compound remains functionally uncharacterized in the public domain, and any claim of differentiation over a closely related analog (e.g., N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide) is logically impossible.

Medicinal Chemistry Chemical Biology Drug Discovery Pharmacology

Strictly Evidence-Constrained Application Scenarios for N-(4,4-Difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide


Use as a Structurally Defined Building Block or Synthetic Intermediate

Based on the established precedent of 4,4-difluorocyclohexyl derivatives in medicinal chemistry (e.g., within the Maraviroc chemotype), this compound can be procured and utilized as a defined synthetic building block. The 4-methoxy-3-methylphenyl group provides a functionalizable aromatic handle, and the difluorocyclohexyl ring introduces metabolic stability. This application is purely chemical and does not assume any biological activity [1].

Deployment as a Negative Control in SAR Exploration for Difluorocyclohexyl Series

Given the complete absence of characterized target affinity for this compound, it is structurally suitable as a negative control in structure-activity relationship (SAR) studies focused on difluorocyclohexyl amides. This assumes that primary assays confirm its inactivity relative to an active lead compound within the same series, providing a baseline for pharmacophore mapping.

Subject of Commissioned In-House Pharmacological Profiling

For organizations seeking to differentiate this compound from its closest catalog analogs (e.g., N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide or 2-(cyclopentylsulfanyl)-N-(4,4-difluorocyclohexyl)acetamide), the only scientifically sound path is to commission a comparative in-house profiling panel. This would generate the missing selectivity, potency, and ADME data required for an informed procurement decision [2].

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.